Leucovorin Leucovorin Leucovorin is the active metabolite of folic acid. Leucovorin is used principally as its calcium salt as an antidote to folic acid antagonists which block the conversion of folic acid to folinic acid.
Brand Name: Vulcanchem
CAS No.: 58-05-9
VCID: VC0532864
InChI: InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)
SMILES: C1C(N(C2=C(N1)N=C(N=C2O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Molecular Formula: C20H23N7O7
Molecular Weight: 473.4 g/mol

Leucovorin

CAS No.: 58-05-9

Inhibitors

VCID: VC0532864

Molecular Formula: C20H23N7O7

Molecular Weight: 473.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Leucovorin - 58-05-9

CAS No. 58-05-9
Product Name Leucovorin
Molecular Formula C20H23N7O7
Molecular Weight 473.4 g/mol
IUPAC Name 2-[[4-[(2-amino-5-formyl-4-hydroxy-7,8-dihydro-6H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Standard InChI InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)
Standard InChIKey VVIAGPKUTFNRDU-UHFFFAOYSA-N
Isomeric SMILES C1C(N(C2=C(N1)NC(=NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
SMILES C1C(N(C2=C(N1)N=C(N=C2O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Canonical SMILES C1C(N(C2=C(N1)NC(=NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Appearance Solid powder
Description Leucovorin is the active metabolite of folic acid. Leucovorin is used principally as its calcium salt as an antidote to folic acid antagonists which block the conversion of folic acid to folinic acid.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Leucovorin; HSDB 6544
Reference 1: Damaske A, Ma N, Williams R. Leucovorin-induced hypersensitivity reaction. J Oncol Pharm Pract. 2012 Mar;18(1):136-9. doi: 10.1177/1078155210396577. Epub 2011 Jan 19. PubMed PMID: 21248170.
2: Ishihara S, Hayama T, Yamada H, Nozawa K, Matsuda K, Watanabe T. Benefit of tegafur-uracil and leucovorin in chemoradiotherapy for rectal cancer. Hepatogastroenterology. 2011 May-Jun;58(107-108):756-62. PubMed PMID: 21830385.
3: Saltz L, Badarinath S, Dakhil S, Bienvenu B, Harker WG, Birchfield G, Tokaz LK, Barrera D, Conkling PR, O'Rourke MA, Richards DA, Reidy D, Solit D, Vakiani E, Capanu M, Scales A, Zhan F, Boehm KA, Asmar L, Cohn A. Phase III trial of cetuximab, bevacizumab, and 5-fluorouracil/leucovorin vs. FOLFOX-bevacizumab in colorectal cancer. Clin Colorectal Cancer. 2012 Jun;11(2):101-11. doi: 10.1016/j.clcc.2011.05.006. Epub 2011 Nov 4. PubMed PMID: 22055112.
4: Budai B, Nagy T, Láng I, Hitre E. The use of high dose d,l-leucovorin in first-line bevacizumab+mFOLFIRI treatment of patients with metastatic colorectal cancer may enhance the antiangiogenic effect of bevacizumab. Angiogenesis. 2013 Jan;16(1):113-21. doi: 10.1007/s10456-012-9303-z. Epub 2012 Sep 6. PubMed PMID: 22956187.
5: Ajima H, Ogata H, Fujita K, Miwa K, Sunakawa Y, Mizuno K, Ishida H, Yamashita K, Nakayama H, Kawara K, Takahashi H, Sasaki Y. Clinical and economic evaluation of first-line therapy with FOLFIRI or modified FOLFOX6 for metastatic colorectal cancer. Jpn J Clin Oncol. 2010 Jul;40(7):634-8. doi: 10.1093/jjco/hyq029. PubMed PMID: 20587616.
6: Sadahiro S, Suzuki T, Maeda Y, Tanaka A, Ogoshi K, Kamijo A, Murayama C, Tsukioka S, Sakamoto E, Fukui Y, Oka T. Molecular determinants of folate levels after leucovorin administration in colorectal cancer. Cancer Chemother Pharmacol. 2010 Mar;65(4):735-42. doi: 10.1007/s00280-009-1079-5. Epub 2009 Jul 28. PubMed PMID: 19636555.
7: Sadahiro S, Suzuki T, Tanaka A, Okada K, Kamijo A, Nagase H, Uchida J. Reduction in γ-glutamyl hydrolase expression is associated with response to uracil and tegafur/leucovorin chemotherapy in patients with colorectal cancer. Anticancer Res. 2013 Aug;33(8):3431-8. PubMed PMID: 23898115.
8: Yamazaki K, Kuwano H, Ojima H, Otsuji T, Kato T, Shimada K, Hyodo I, Nishina T, Shirao K, Esaki T, Ohishi T, Denda T, Takeuchi M, Boku N. A randomized phase II study of combination therapy with S-1, oral leucovorin, and oxaliplatin (SOL) and mFOLFOX6 in patients with previously untreated metastatic colorectal cancer. Cancer Chemother Pharmacol. 2015 Mar;75(3):569-77. doi: 10.1007/s00280-015-2676-0. Epub 2015 Jan 10. PubMed PMID: 25575764.
9: Cho YH, Kim SY, Hong Lee M, Yoo MW, Bang HY, Lee KY, Yoon SY. Comparative analysis of the efficacy and safety of chemotherapy with oxaliplatin plus fluorouracil/leucovorin between elderly patients over 65 years and younger patients with advanced gastric cancer. Gastric Cancer. 2012 Oct;15(4):389-95. doi: 10.1007/s10120-011-0128-z. Epub 2012 Jan 12. PubMed PMID: 22237658.
10: Mohammad HA, Magdy FM, Mahmoud OM. FOLFOX (oxaliplatin and 5 fluorouracil/leucovorin) in patients with untreated metastatic gastric adenocarcinoma Phase II study. Indian J Cancer. 2011 Oct-Dec;48(4):460-5. doi: 10.4103/0019-509X.92280. PubMed PMID: 22293261.
11: Francois E, Smith D, Dahan L, Michel C, Perrier H, Mari V, Seitz JF, Follana P, Evesque L, Chamorey E. Uracil-tegafur/leucovorin and mitomycin C salvage therapy in patients with advanced colorectal cancer: a phase II study. J Chemother. 2012 Aug;24(4):207-11. doi: 10.1179/1973947812Y.0000000021. PubMed PMID: 23040684.
12: Morak MJ, Richel DJ, van Eijck CH, Nuyttens JJ, van der Gaast A, Vervenne WL, Padmos EE, Schaake EE, Busch OR, van Tienhoven G. Phase II trial of Uracil/Tegafur plus leucovorin and celecoxib combined with radiotherapy in locally advanced pancreatic cancer. Radiother Oncol. 2011 Feb;98(2):261-4. doi: 10.1016/j.radonc.2010.10.016. Epub 2010 Nov 12. PubMed PMID: 21075468.
13: Karbownik A, Szałek E, Urjasz H, Kadziołka M, Grześkowiak E. Stability of calcium folinate (Teva) in concentrate after re-use and in dilute infusions in 0.9% NaCl in polyethylene bags. Acta Pol Pharm. 2013 Mar-Apr;70(2):301-7. PubMed PMID: 23614286.
14: Macy ME, Duncan T, Whitlock J, Hunger SP, Boklan J, Narendren A, Herzog C, Arceci RJ, Bagatell R, Trippett T, Christians U, Rolla K, Ivy SP, Gore L; Pediatric Oncology Experimental Therapeutics Investigators' Consortium (POETIC). A multi-center phase Ib study of oxaliplatin (NSC#266046) in combination with fluorouracil and leucovorin in pediatric patients with advanced solid tumors. Pediatr Blood Cancer. 2013 Feb;60(2):230-6. doi: 10.1002/pbc.24278. Epub 2012 Sep 28. PubMed PMID: 23024067; PubMed Central PMCID: PMC3522763.
15: Kato S, Andoh H, Gamoh M, Yamaguchi T, Murakawa Y, Shimodaira H, Takahashi S, Mori T, Ohori H, Maeda S, Suzuki T, Kato S, Akiyama S, Sasaki Y, Yoshioka T, Ishioka C; Tohoku Clinical Oncology Research and Education. Safety verification trials of mFOLFIRI and sequential IRIS + bevacizumab as first- or second-line therapies for metastatic colorectal cancer in Japanese patients. Oncology. 2012;83(2):101-7. doi: 10.1159/000339541. Epub 2012 Jul 9. PubMed PMID: 22777333.
16: Zittoun J, Tonelli AP, Marquet J, De Gialluly E, Hancock C, Yacobi A, Johnson JB. Pharmacokinetic comparison of leucovorin and levoleucovorin. Eur J Clin Pharmacol. 1993;44(6):569-73. PubMed PMID: 8405015.
17: Grogan L, Sotos GA, Allegra CJ. Leucovorin modulation of fluorouracil. Oncology (Williston Park). 1993 Aug;7(8):63-72; discussion 75-6. Review. PubMed PMID: 8398636.
18: McGuire BW, Sia LL, Leese PT, Gutierrez ML, Stokstad EL. Pharmacokinetics of leucovorin calcium after intravenous, intramuscular, and oral administration. Clin Pharm. 1988 Jan;7(1):52-8. PubMed PMID: 3257913.
19: Yoshida Y, Hasegawa J, Nishimura J, Hirota M, Kim Y, Nezu R. [Clinical significance of bolus 5-fluorouracil for recurrent or metastatic colorectal cancer treated with FOLFOX+ BevacizumabTherapy]. Gan To Kagaku Ryoho. 2011 Aug;38(8):1293-6. Japanese. PubMed PMID: 21829066.
20: Xie Q, Wen F, Wei YQ, Deng HX, Li Q. Cost analysis of adjuvant therapy with XELOX or FOLFOX4 for colon cancer. Colorectal Dis. 2013 Aug;15(8):958-62. doi: 10.1111/codi.12216. PubMed PMID: 23506229.
PubChem Compound 5280600
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator